Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate
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Overview
Description
Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate: is a chemical compound with the molecular formula C16H19N3O3. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: Its triazine core is known to interact with various biological targets .
Medicine: In medicine, derivatives of triazine compounds, including this compound, are explored for their therapeutic potential. They are investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: Industrially, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate: shares similarities with other triazine derivatives such as 2,4,6-tris(2-pyridyl)-1,3,5-triazine and 2,4,6-tris(4-pyridyl)-1,3,5-triazine .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where other triazine derivatives may not be as effective .
Properties
IUPAC Name |
propan-2-yl 3-phenyl-5-propan-2-yloxy-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)21-15-13(16(20)22-11(3)4)18-19-14(17-15)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWNZKCZLZJPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=NC(=N1)C2=CC=CC=C2)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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